molecular formula C23H26N4O4S B11970320 4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate

4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B11970320
M. Wt: 454.5 g/mol
InChI Key: WNOZCQUVMGXGOP-ZMOGYAJESA-N
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Description

4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and a dimethoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce amines .

Scientific Research Applications

4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate involves its interaction with molecular targets and pathways within biological systems. The triazole ring and other functional groups can interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate is unique due to its combination of a triazole ring, a tert-butylphenyl group, and a dimethoxyphenyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

[4-[(E)-[3-(4-tert-butylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C23H26N4O4S/c1-14(28)31-20-18(29-5)11-15(12-19(20)30-6)13-24-27-21(25-26-22(27)32)16-7-9-17(10-8-16)23(2,3)4/h7-13H,1-6H3,(H,26,32)/b24-13+

InChI Key

WNOZCQUVMGXGOP-ZMOGYAJESA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)OC

Origin of Product

United States

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